molecular formula C15H15FN2O3S B4439924 N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4439924
M. Wt: 322.4 g/mol
InChI Key: ZUVKEXIRCRWMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSBA is a member of the benzamide family and is known for its unique properties, including its ability to inhibit enzymes and modulate protein-protein interactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide involves its ability to bind to specific target proteins and inhibit their activity. N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to bind to the active site of several enzymes, including histone deacetylases, and prevent them from carrying out their normal function. It has also been shown to bind to specific regions of proteins, such as the DNA-binding domain of p53, and modulate their activity.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by modulating the activity of the tumor suppressor protein p53. It has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of histone deacetylases. Additionally, N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to modulate the activity of several other proteins involved in various biological processes, including cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to selectively inhibit specific enzymes and modulate protein-protein interactions. This allows researchers to study the specific effects of these proteins on biological processes without affecting other proteins or enzymes. However, one limitation of using N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is its potential toxicity, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research involving N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of new drugs based on the structure of N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. Researchers are also interested in studying the effects of N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide on other proteins and enzymes involved in various biological processes. Additionally, there is interest in studying the potential use of N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in combination with other drugs to enhance their effectiveness in treating cancer and other diseases.

Scientific Research Applications

N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of drug discovery, where it is used to inhibit enzymes and modulate protein-protein interactions. N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to modulate the activity of several proteins, including the tumor suppressor protein p53.

properties

IUPAC Name

N-(3-fluorophenyl)-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-10-13(7-4-8-14(10)18-22(2,20)21)15(19)17-12-6-3-5-11(16)9-12/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVKEXIRCRWMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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